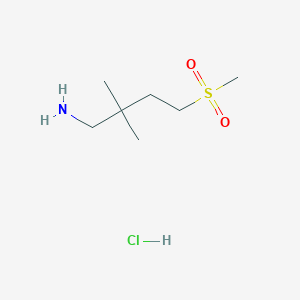

(R)-4-Boc-1-Cbz-2-methyl-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Boc-1-Cbz-2-methyl-piperazine, also known as 4-Boc-PIP, is a chiral piperazine derivative used in the synthesis of many biologically active compounds. It is a common building block in organic synthesis, and its versatile reactivity makes it a valuable reagent for various applications in medicinal chemistry and chemical biology.

Scientific Research Applications

Binding Characteristics with Bovine Serum Albumin

A study investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy. This research is significant for understanding the pharmacokinetic mechanism of drugs containing piperazine structures. The study found that the piperazine derivative induced structural changes in BSA, which were studied using circular dichroism and Raman spectroscopic analysis. The results provided insights into the hydrophobic interaction and hydrogen bonding stabilizing this interaction (Karthikeyan et al., 2015).

Synthesis in HIV Protease Inhibitor Preparation

Research on asymmetric hydrogenation of tetrahydropyrazines, which involves piperazine derivatives, led to the synthesis of key intermediates in the preparation of HIV protease inhibitors. This process highlighted the role of piperazine structures in the development of important pharmaceutical compounds (Rossen et al., 1995).

Application in Flame Retardant Treatment

Piperazine-phosphonates derivatives have been explored for their potential as flame retardants on cotton fabric. The study investigated the thermal decomposition mechanism of cotton fabric treated with these derivatives, revealing the chemical functional groups involved and their behavior during thermal degradation (Nguyen et al., 2014).

Use in Mass Spectrometry for Peptides

Piperazine-based derivatives were used for derivatization of carboxyl groups on peptides, enhancing the ionization efficiency in mass spectrometry. This application is crucial for sensitive determination of peptides in comprehensive proteome analysis (Qiao et al., 2011).

Development of New Pharmaceutical Substances

Piperazine derivatives, including modified versions like 2-methylpiperazines, are found in various pharmaceutical substances. A study detailed the synthesis and biological activity of substituted 2,5-diazabicyclo[4.1.0]heptanes as piperazine surrogates, demonstrating their potential in creating new therapeutic agents (Taylor et al., 2010).

Solubility in Supercritical Carbon Dioxide

The solubility of (S)-Boc-piperazine in supercritical carbon dioxide was measured, providing valuable data for chemical engineering and pharmaceutical applications. The study used the Soave−Redlich−Kwong equation to correlate the solubility data, contributing to a better understanding of the properties of these compounds (Uchida et al., 2004).

properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(16(21)24-18(2,3)4)10-11-20(14)17(22)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFFEBZXFRVSE-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl 4-(tert-butyl) (R)-2-methylpiperazine-1,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)